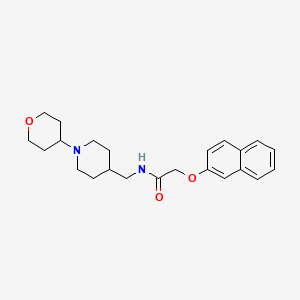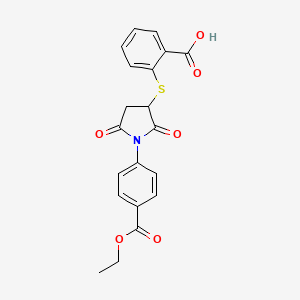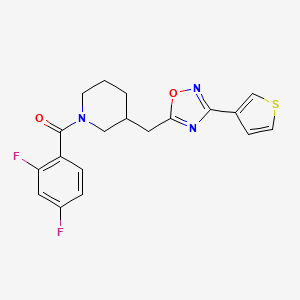![molecular formula C15H13Cl2N3O4S3 B2708350 (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 1164464-61-2](/img/structure/B2708350.png)
(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzo[d]thiazol ring, and a carboxamide group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a thiophene ring, a benzo[d]thiazol ring, and a carboxamide group . These groups are likely to confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present . The thiophene and benzo[d]thiazol rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl and amide groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might increase its solubility in polar solvents, while the aromatic rings might contribute to its stability and rigidity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research on various novel heterocyclic compounds, including those related to benzodifuranyl and thiazolopyrimidines, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have been shown to exhibit cyclooxygenase inhibition and demonstrate significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Potential in Photodynamic Therapy
- Zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups, have shown high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Antibacterial and Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential of these compounds, including those related to thiophene carboxamides, in combating various bacterial and fungal strains (Patel et al., 2011).
- Novel thiophene derivatives, incorporating sulfonamide, isoxazole, benzothiazole, and other moieties, have demonstrated potential as anticancer agents in vitro, particularly against human breast cancer cell lines (Ghorab et al., 2014).
Anticancer Potential
- Research on Co(II) complexes of certain benzylidene amino derivatives, including those with thiophene-2-carboxamides, has shown promising results in fluorescence properties and anticancer activity, particularly against breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Applications in Drug Synthesis
- The compound has been used as an intermediate in the synthesis of advanced cephalosporins, showcasing its role in the development of antibiotics (Gao et al., 2008).
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4S3/c1-24-5-4-20-10-3-2-8(27(18,22)23)6-11(10)25-15(20)19-14(21)9-7-12(16)26-13(9)17/h2-3,6-7H,4-5H2,1H3,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVTTSBLYVLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)
